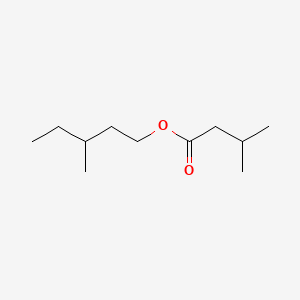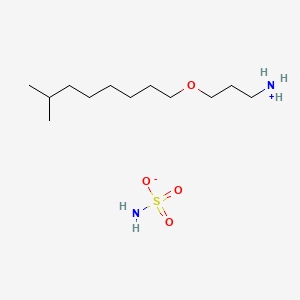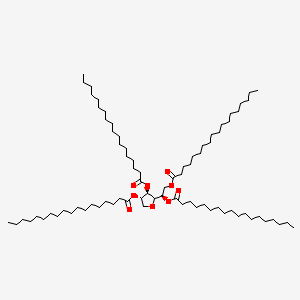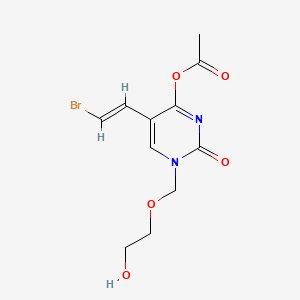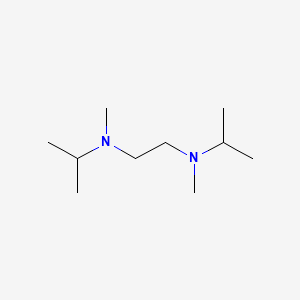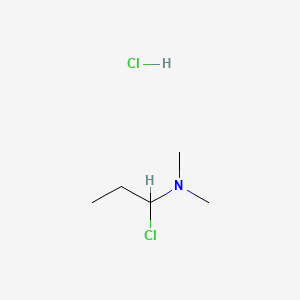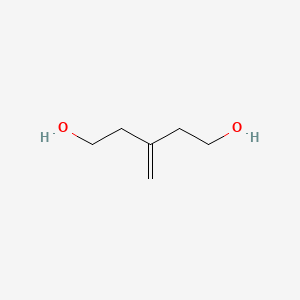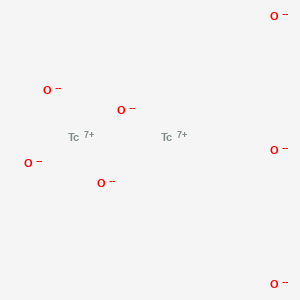
N,N'-Bis(3,3-dimethyl-2-butyl)-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine: is an organic compound with a complex structure, characterized by the presence of two 3,3-dimethyl-2-butyl groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3,3-dimethyl-2-butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, sulfonates; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
Scientific Research Applications
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell signaling pathways.
Mechanism of Action
The mechanism of action of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the overall metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3,3-dimethylbutan-2-yl)hexane-1,6-diamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-propylenediamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-butylenediamine
Uniqueness
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine stands out due to its specific structural configuration, which imparts unique chemical properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in chemical reactions.
Properties
CAS No. |
93761-28-5 |
|---|---|
Molecular Formula |
C14H32N2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-bis(3,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(13(3,4)5)15-9-10-16-12(2)14(6,7)8/h11-12,15-16H,9-10H2,1-8H3 |
InChI Key |
AOCQHKZHPHCRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NCCNC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


